4-Hexen-1-YN-3-one
Description
4-Hexen-1-yn-3-one (CAS: 13061-80-8) is an enynic ketone with the molecular formula C₆H₆O (molecular weight: 94.12 g/mol) . Its structure features a conjugated system comprising a triple bond (C≡C) at position 1-2 and a ketone group (C=O) at position 3, along with a double bond (C=C) at position 4-5 (Figure 1). This unique arrangement confers high reactivity, making it valuable in synthetic organic chemistry but also contributing to significant toxicity hazards.
Properties
CAS No. |
13061-80-8 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
(E)-hex-4-en-1-yn-3-one |
InChI |
InChI=1S/C6H6O/c1-3-5-6(7)4-2/h2-3,5H,1H3/b5-3+ |
InChI Key |
UCQNRUHGBZEFQY-HWKANZROSA-N |
SMILES |
CC=CC(=O)C#C |
Isomeric SMILES |
C/C=C/C(=O)C#C |
Canonical SMILES |
CC=CC(=O)C#C |
Synonyms |
4-Hexen-1-yn-3-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Boiling Point : 145°C at 747 mm Hg .
- Toxicity : Acute oral LD₅₀ in rats: 71 mg/kg; skin irritation (MLD: 10 mg/24H in rabbits); lethal inhalation (LCLo: 13 ppm/4H in rats) .
- Reactivity: Undergoes addition reactions (e.g., bromination, hydrobromination) and cyclization due to the conjugated enynone system .
Comparison with Structurally Similar Compounds
The reactivity, toxicity, and applications of 4-Hexen-1-yn-3-one are best understood by comparing it to analogous compounds, including enones, ynones, and other enynic ketones.
Table 1: Structural and Functional Comparison
Reactivity Comparison
- Enynones vs. Enones/Ynones: The conjugated triple and double bonds in this compound enable unique reactivity, such as regioselective additions. For example, dimethylamine adds to the triple bond in this compound, forming cyclic intermediates, whereas simple enones (e.g., 1-Hexen-3-one) undergo Michael additions preferentially at the α,β-unsaturated ketone . Gold-catalyzed cyclizations, common in ynones (e.g., 4-Hexyne-3-one), are less documented for enynones but may occur due to the triple bond’s electrophilicity .
- Thermal Stability: this compound decomposes upon heating, releasing toxic fumes (e.g., NO, HCl), unlike less reactive enones like 5-Hexen-2-one, which exhibit higher thermal stability .
Discrepancies and Limitations in Data
- Molecular Formula : erroneously lists the formula as C₆H₁₀O, conflicting with C₆H₆O in and . The correct formula is C₆H₆O, as validated by molecular weight calculations .
- Boiling Point Variability : Predicted values (e.g., 277.6°C for 5-Hexen-2-one ) highlight the need for experimental validation, especially for reactive compounds.
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